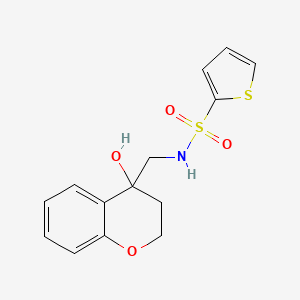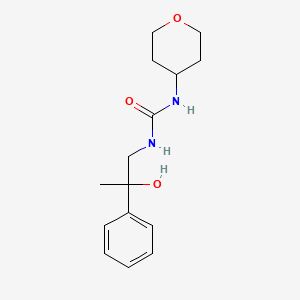
4,6-二甲基-N-(2-吗啉代乙基)嘧啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
科学研究应用
4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
Target of Action
It is known that 2-aminopyrimidine derivatives, to which this compound belongs, have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
Some 2-aminopyrimidines have been reported to exhibit antitrypanosomal and antiplasmodial activities . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its potential antitrypanosomal and antiplasmodial activities, it may be inferred that it interferes with the life cycle of these parasites, thereby inhibiting their growth and proliferation .
Pharmacokinetics
The compound’s molecular weight is 1231558 , which is within the range generally favorable for oral bioavailability
Result of Action
Based on its potential antitrypanosomal and antiplasmodial activities, it can be inferred that the compound may lead to the death of these parasites, thereby alleviating the symptoms of the diseases they cause .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many chemical compounds .
生化分析
Biochemical Properties
4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition can lead to antiproliferative effects, making such compounds potential candidates for anticancer therapies . Additionally, 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine may interact with tyrosine kinases, which are involved in cell signaling pathways .
Cellular Effects
The effects of 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may induce cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation . Furthermore, it can affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with DHFR results in the inhibition of folate metabolism, which is essential for nucleotide synthesis . Additionally, it may modulate the activity of tyrosine kinases, thereby affecting downstream signaling pathways involved in cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained inhibition of cell proliferation and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound may also affect metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and energy production . These interactions can influence the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by organic cation transporters (OCTs) or multidrug resistance proteins (MRPs) . Once inside the cell, it can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine is critical for its activity and function. Targeting signals or post-translational modifications may direct the compound to specific organelles, such as the nucleus or endoplasmic reticulum . In these compartments, it can interact with key biomolecules and modulate cellular processes . For example, its localization to the nucleus may enable it to influence gene expression by binding to DNA or transcription factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine typically involves the reaction of 4,6-dimethylpyrimidin-2-amine with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Purification is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
相似化合物的比较
Similar Compounds
4,6-dimethylpyrimidin-2-amine: Lacks the morpholinoethyl group, making it less versatile in certain applications.
N-(2-morpholinoethyl)pyrimidin-2-amine: Lacks the dimethyl groups, which can affect its chemical reactivity and biological activity.
4,6-dimethyl-N-(2-piperidinoethyl)pyrimidin-2-amine: Similar structure but with a piperidine ring instead of a morpholine ring, which can alter its pharmacological properties.
Uniqueness
4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine is unique due to the presence of both dimethyl groups and the morpholinoethyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4,6-dimethyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10-9-11(2)15-12(14-10)13-3-4-16-5-7-17-8-6-16/h9H,3-8H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKKLWTYSIZRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
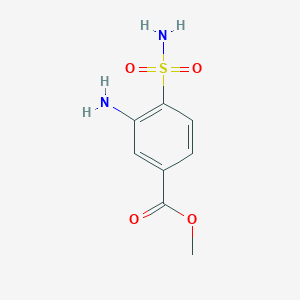
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate](/img/structure/B2454400.png)
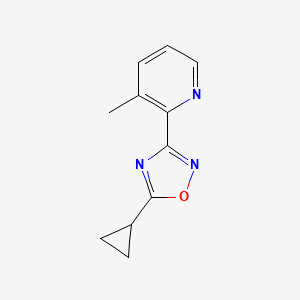
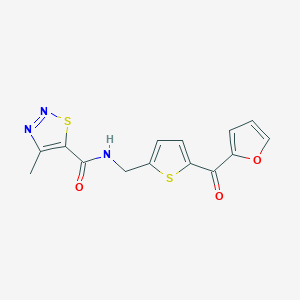
![N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2454404.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454406.png)
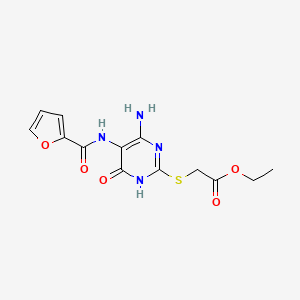
![3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B2454410.png)
![4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2454411.png)
![N-(4-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2454414.png)
![N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2454415.png)
